2-(Dimethylamino)ethyl 3-aminobenzoate
Description
2-(Dimethylamino)ethyl 3-aminobenzoate is an ester derivative of 3-aminobenzoic acid, featuring a dimethylaminoethyl group attached to the carboxylate moiety. Its structure combines a polar amino group on the aromatic ring with a tertiary amine in the ester side chain, conferring unique physicochemical properties.
Properties
CAS No. |
141998-47-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
FASGLKUAWBYRMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
Synonyms |
Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl 3-aminobenzoate
Structural Differences :
- Ethyl 4-(dimethylamino)benzoate has a dimethylamino group at the para position of the benzoate ring, whereas this compound has an amino group at the meta position and a dimethylaminoethyl ester side chain.
Functional Performance :
- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate .
Physical Properties :
- The meta-amino group in this compound increases hydrogen-bonding capacity, likely improving solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate.
2-(Diethylamino)ethyl 2-Hydroxy-3-methylbenzoate
Structural Differences :
- The diethylamino group (vs. dimethylamino) increases hydrophobicity, while the 2-hydroxy-3-methylbenzoate moiety introduces steric hindrance and hydrogen-bonding capability .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Functional Group Comparison :
- This compound replaces the ester group with an amide, enhancing stability against hydrolysis. The hydroxyl and dimethylamino groups create a rigid, hydrogen-bonded structure, contrasting with the flexible ester chain in this compound .
Methyl 2-[(3-Amino-2-hydroxybenzoyl)amino]acetate
Key Differences :
- This compound features an acetamide linker and a hydroxyl group, promoting intramolecular hydrogen bonding. The absence of a dimethylamino group reduces its basicity compared to this compound .
Comparative Data Table
Research Findings and Implications
- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in polymerization, suggesting that this compound’s ester-amine structure could offer similar advantages if optimized for specific initiator systems .
- Metal Catalysis: Compounds with hydroxyl groups (e.g., 2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate) show superior metal coordination, whereas the meta-amino group in this compound may favor alternative catalytic mechanisms .
- Solubility and Bioavailability: The dimethylaminoethyl group enhances solubility in organic media, making this compound a candidate for drug formulation, though toxicity studies are needed .
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